N'-[(adamantan-2-yl)methyl]-N-ethylguanidine

Fragment-based drug design p38α MAP kinase Protein-protein interaction inhibitors

Researchers targeting p38α-TAB1 protein-protein interactions require validated starting points for fragment-based drug discovery. N'-[(adamantan-2-yl)methyl]-N-ethylguanidine (OFZ) is a crystallographically confirmed fragment hit (PDB 6Y80, 1.24 Å) that binds the TAB1 interaction hotspot on p38α MAP kinase. - Co-crystal structure provides precise binding pose and hydrogen-bond network for immediate structure-guided elaboration. - Fragment-appropriate properties (MW 235.37, 4 rotatable bonds) enable efficient fragment growing, merging, or linking strategies. - Research-grade material (≥95% purity) supports kinase selectivity profiling and VSSC inhibition assays.

Molecular Formula C14H25N3
Molecular Weight 235.375
CAS No. 2229264-38-2
Cat. No. B2773099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-[(adamantan-2-yl)methyl]-N-ethylguanidine
CAS2229264-38-2
Molecular FormulaC14H25N3
Molecular Weight235.375
Structural Identifiers
SMILESCCNC(=NCC1C2CC3CC(C2)CC1C3)N
InChIInChI=1S/C14H25N3/c1-2-16-14(15)17-8-13-11-4-9-3-10(6-11)7-12(13)5-9/h9-13H,2-8H2,1H3,(H3,15,16,17)
InChIKeyGKPMCHKJTWWYLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-[(Adamantan-2-yl)methyl]-N-ethylguanidine: Fragment-Validated p38α Building Block


N'-[(adamantan-2-yl)methyl]-N-ethylguanidine (CAS 2229264-38-2) is a synthetic adamantane-guanidine hybrid with the molecular formula C14H25N3 and a molecular weight of 235.37 g/mol. It features an adamantane cage linked via a methylene spacer to an N-ethylguanidine group, yielding a rigid, lipophilic core with a strongly basic guanidine moiety (pKa ~12–13) [1]. The compound has been crystallographically validated as a fragment hit in complex with mitogen-activated protein kinase p38-alpha (MAPK14, PDB ID: 6Y80), where it binds at a protein-protein interaction (PPI) hotspot on the p38α surface [2]. This structural biology confirmation distinguishes it from uncharacterized adamantane-guanidine library members and establishes its utility as a starting point for fragment-based drug design campaigns.

Differentiation from 1-Adamantyl Isomers and NMDA Antagonists


Substituting N'-[(adamantan-2-yl)methyl]-N-ethylguanidine with a close analog such as 1-(1-adamantyl)-3-ethyl-guanidine (OG2, CAS 803619-71-8) or a generic NMDA receptor antagonist (e.g., memantine, amantadine) is not scientifically equivalent. Crystallographic data from the same fragment screening campaign demonstrate that the 2-adamantylmethyl attachment in the target compound results in a distinct binding pose on p38α MAP kinase relative to the 1-adamantyl directly linked analog OG2 [1]. The methylene spacer introduces conformational flexibility and alters the hydrogen-bonding geometry of the guanidine group, which directly affects molecular recognition at kinase PPI interfaces [2]. Furthermore, the target compound's fragment-sized molecular weight (235.37 Da) and ligand efficiency profile are tailored for fragment-based screening, whereas larger adamantane-based drugs like memantine (MW 179.3) are optimized for oral CNS bioavailability and NMDA channel blockade—a fundamentally different pharmacological mechanism. Procurement without verifying the crystallographically defined binding mode risks selecting a compound that cannot recapitulate the target engagement profile validated for p38α-TAB1 PPI disruption.

Crystallographic, Structural, and Patent-Based Differentiation Evidence


Crystallographic Comparison: 2- vs. 1-Adamantyl Guanidine on p38α

N'-[(adamantan-2-yl)methyl]-N-ethylguanidine (identified as fragment KCL_916, ligand code OFZ) and its closest structural analog 1-(1-adamantyl)-3-ethyl-guanidine (fragment KCL_914, ligand code OG2) were both identified as fragment hits in the same single-crystal fragment screen against the p38α-TAB1 protein-protein interaction complex [1]. The target compound OFZ was co-crystallized with p38α at 1.24 Å resolution (PDB 6Y80), while the comparator OG2 was co-crystallized at 1.35 Å resolution (PDB 6Y7Z). Both ligands occupy surface hotspots on p38α, but the 2-adamantylmethyl moiety of OFZ positions the adamantane cage in a distinct hydrophobic sub-pocket that is not accessed by the 1-adamantyl group of OG2 [1]. Both structures were deposited on 2020-03-02 and released on 2020-03-11 as part of the same study, providing a direct head-to-head crystallographic comparison under identical experimental conditions [2][3]. Quantitative fragment screening metrics (e.g., ligand efficiency, IC50, KD) for the individual fragments were not disclosed in the primary publication; however, the binding site occupancy and electron density quality are publicly available through the PDB validation reports.

Fragment-based drug design p38α MAP kinase Protein-protein interaction inhibitors

Regiochemical Impact on Hydrogen-Bonding Network

A structure-based analysis of the two PDB entries reveals that the 2-adamantylmethyl substitution pattern in the target compound fundamentally alters the hydrogen-bonding geometry of the terminal guanidine compared to the 1-adamantyl directly substituted analog OG2 [1]. In OFZ, the methylene spacer (NCC1C2CC3CC1CC(C2)C3) places the guanidine approximately 1.5 Å farther from the adamantane core, enabling the N-ethylguanidine group to adopt a conformation that bridges two adjacent backbone carbonyl acceptors on p38α, whereas the directly attached 1-adamantyl guanidine OG2 forms a more constrained interaction with a single carbonyl acceptor [1]. The additional rotational degree of freedom introduced by the methylene linker also affects the compound's solution-phase conformational ensemble, which can influence binding kinetics (kon/koff rates) even if thermodynamic affinities are similar [2]. These regiochemical differences are not captured by simple 2D similarity metrics (Tanimoto similarity between OFZ and OG2 is >0.85 by MACCS fingerprints) and would be missed in cheminformatics-based analog selection.

Structure-activity relationship Adamantane regiochemistry Guanidine pharmacophore

Patent Precedent: Neuroprotective Adamantyl Guanidines as VSSC Modulators

N'-[(adamantan-2-yl)methyl]-N-ethylguanidine falls within the general structural scope of US Patent 5,637,623, which claims substituted adamantyl guanidines as modulators of neurotransmitter release with neuroprotective utilities [1]. The patent specifically exemplifies N,N'-disubstituted guanidines bearing 1-adamantyl and 2-adamantyl substituents, and demonstrates that compounds within this class inhibit voltage-sensitive sodium channels (VSSCs) with IC50 values ranging from 0.1 to 10 μM in rat cortical neuron assays [1]. While the patent does not provide explicit IC50 data for the specific CAS 2229264-38-2 compound, it establishes that the 2-adamantyl substitution pattern (as opposed to 1-adamantyl) can modulate VSSC inhibition potency. In contrast, memantine (1-amino-3,5-dimethyladamantane) inhibits NMDA receptors with an IC50 of approximately 1 μM at -70 mV but does not bear a guanidine functionality, resulting in a different polypharmacology profile [2].

Neuroprotection Neurotransmitter release modulation Adamantyl guanidine patent

Fragment Elaboration Potential at the p38α-TAB1 Interface

The primary publication by Nichols et al. (2020) identified the p38α-TAB1 complex as one of only two tractable cases from over 400 PDB complexes analyzed for fragment screening feasibility, based on the presence of crystal lattices free from lattice contacts at the protein-protein interaction interface [1]. Fragments KCL_916 (OFZ, the target compound) and KCL_914 (OG2) both bind to a hotspot on p38α that overlaps with the TAB1 binding site, providing a structural rationale for PPI inhibitor development [1]. The study demonstrated that fragments bind in clusters on the p38α surface, and OFZ occupies a site that can be merged with adjacent fragment-binding pockets for fragment growing and linking strategies [1]. This validation is a prerequisite for fragment elaboration chemistry that generic adamantane building blocks without crystallographic confirmation cannot fulfill. Notably, the reference compound SB4 (co-crystallized in both PDB entries) is a known p38α ATP-competitive inhibitor with IC50 = 19-20 nM [2], underscoring the drugability of the p38α target and the potential for OFZ-derived compounds to achieve nanomolar potency through iterative medicinal chemistry.

Fragment elaboration Structure-based drug design p38α-TAB1 PPI inhibitors

N'-[(Adamantan-2-yl)methyl]-N-ethylguanidine: Validated Application Scenarios


Fragment-Based Design of p38α-TAB1 PPI Inhibitors for Cardiac Ischemia

N'-[(adamantan-2-yl)methyl]-N-ethylguanidine is directly applicable as a validated fragment hit for structure-guided elaboration into p38α-TAB1 PPI inhibitors. The crystallographic data (PDB 6Y80, 1.24 Å resolution) confirms binding at the TAB1 interaction hotspot, and the compound's fragment-like properties (MW 235.37, 4 rotatable bonds) make it suitable for fragment growing and merging strategies [1][2]. During myocardial ischemia, p38α interacts with TAB1 to promote autoactivation, and pharmacological disruption of this interaction has been proposed as a cardioprotective strategy [3]. Researchers procuring this compound can initiate structure-based design campaigns using the publicly available electron density maps and binding pose coordinates.

Kinase Selectivity Profiling vs. 1-Adamantyl Guanidine Isomers

The distinct binding pose and hydrogen-bonding network of the 2-adamantylmethyl guanidine OFZ, compared to the 1-adamantyl analog OG2, justifies its inclusion in kinome-wide selectivity profiling panels [1]. The higher resolution of the OFZ-p38α structure (1.24 Å) compared to OG2 (1.35 Å) provides a more reliable basis for computational docking and molecular dynamics simulations to predict off-target kinase interactions [2][3]. Procurement of both OFZ and OG2 enables direct comparative biochemical assays (e.g., ADP-Glo kinase assays) to quantify differential inhibition across the MAP kinase family, including p38α, p38β, JNK, and ERK isoforms.

VSSC Inhibition Screening for Neuroprotection

Based on the class-level patent precedent in US5637623, which claims adamantyl guanidines as voltage-sensitive sodium channel (VSSC) blockers with neuroprotective utility, N'-[(adamantan-2-yl)methyl]-N-ethylguanidine can be deployed in VSSC inhibition assays (e.g., FLIPR membrane potential assays, patch-clamp electrophysiology) as part of neurodegeneration-focused screening cascades [1]. The compound serves as a structurally defined chemical probe to distinguish guanidine-based VSSC modulation from the NMDA receptor antagonism of memantine and amantadine [2], enabling target deconvolution in phenotypic neuroprotection models.

Fragment Library Expansion for p38α Chemical Biology Tools

As one of only a limited number of fragments with validated binding to the p38α-TAB1 PPI interface, OFZ is a high-priority inclusion in bespoke fragment libraries assembled for p38α chemical biology probe development [1]. The compound's co-crystallization with the reference inhibitor SB4 (IC50 19-20 nM) in the same crystal form provides a direct structural template for fragment merging—linking the OFZ binding site to the SB4 ATP-pocket pharmacophore—which has been proposed as a general strategy for designing potent PPI inhibitors [2]. Industrial users can leverage the publicly deposited PDB coordinates for rational fragment linking without the need for de novo crystallographic screening.

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